N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide
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Overview
Description
N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxypropyl moiety, and a trifluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Trifluorophenylmethylation: The trifluorophenylmethyl group is typically introduced via a nucleophilic substitution reaction using a trifluorophenylmethyl halide and a suitable nucleophile.
Amidation: The final step involves the formation of the amide bond through the reaction of the intermediate with prop-2-enamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the amide bond, using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The trifluorophenylmethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The cyclopropyl and trifluorophenyl groups contribute to its binding affinity and specificity, while the hydroxypropyl moiety may influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide
- N-(2-Cyclopropyl-2-hydroxyethyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide
- N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4-difluorophenyl)methyl]prop-2-enamide
Uniqueness
N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide stands out due to the presence of the trifluorophenyl group, which imparts unique electronic properties and enhances its reactivity. The cyclopropyl group adds to its structural rigidity, potentially influencing its interaction with biological targets. These features make it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c1-3-14(21)20(9-16(2,22)11-4-5-11)8-10-6-12(17)15(19)13(18)7-10/h3,6-7,11,22H,1,4-5,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYJXFIERNDYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC(=C(C(=C1)F)F)F)C(=O)C=C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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